molecular formula C12H16N4O3 B1388174 2-Nitro-5-piperidinobenzenecarbohydrazide CAS No. 1147979-35-8

2-Nitro-5-piperidinobenzenecarbohydrazide

Cat. No.: B1388174
CAS No.: 1147979-35-8
M. Wt: 264.28 g/mol
InChI Key: YPXWAFUPOBRYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Nitro-5-piperidinobenzenecarbohydrazide typically involves the nitration of a benzene derivative followed by the introduction of a piperidine ring and subsequent hydrazide formation. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:

Chemical Reactions Analysis

2-Nitro-5-piperidinobenzenecarbohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a catalyst, nucleophiles for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nitro-5-piperidinobenzenecarbohydrazide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nitro-5-piperidinobenzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can enhance binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Nitro-5-piperidinobenzenecarbohydrazide can be compared to other nitrobenzene derivatives and piperidine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of a nitro group and a piperidine ring, which provides a balance of reactivity and binding affinity for various applications .

Properties

IUPAC Name

2-nitro-5-piperidin-1-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c13-14-12(17)10-8-9(4-5-11(10)16(18)19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXWAFUPOBRYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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